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Compound of Interest

Compound Name: 4-Cyanopyridine N-oxide

Cat. No.: B022336 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural parameters of 4-Cyanopyridine
N-oxide (4-CNPO) in its uncomplexed form and when coordinated to different metal centers.

The data presented is derived from single-crystal X-ray diffraction studies, offering valuable

insights into the ligand's coordination behavior, which is crucial for the rational design of novel

metal-based therapeutics and functional materials.

Introduction to 4-Cyanopyridine N-oxide as a Ligand
4-Cyanopyridine N-oxide is a versatile ligand in coordination chemistry. The N-oxide group

provides a hard oxygen donor site, while the nitrile nitrogen offers a potential secondary,

weaker coordination site. The strong electron-withdrawing nature of the para-cyano group

influences the electronic properties of the pyridine N-oxide, affecting its coordination strength

and the resulting complex's stability and reactivity.[1] This guide focuses on the crystallographic

analysis of 4-CNPO and two representative transition metal complexes to illustrate the

structural changes upon coordination.

Comparison of Crystallographic Data
The following table summarizes key crystallographic parameters for uncomplexed 4-
Cyanopyridine N-oxide and its complexes with Cobalt(II) and Copper(II). This data allows for

a direct comparison of how the metal ion influences the crystal packing and the ligand's

geometry.
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Parameter
4-Cyanopyridine N-
oxide[2][3]

--INVALID-LINK--₂ --INVALID-LINK--₂

Formula C₆H₄N₂O C₁₂H₁₆Cl₂CoN₄O₁₄ C₁₂H₁₂Cl₂CuN₄O₁₂

Crystal System Monoclinic Monoclinic Triclinic

Space Group P2₁/c P2₁/n P-1

a (Å) 7.8743(8) 7.638(2) 7.334(1)

b (Å) 6.0582(6) 14.897(3) 8.562(2)

c (Å) 11.6278(10) 9.513(2) 8.981(2)

α (°) 90 90 80.17(3)

β (°) 91.973(6) 109.58(3) 74.38(3)

γ (°) 90 90 69.18(3)

V (Å³) 554.36(9) 1018.9(4) 506.8(2)

Z 4 2 1

Comparison of Selected Bond Lengths and Angles
Coordination to a metal center significantly impacts the bond lengths and angles within the 4-
Cyanopyridine N-oxide ligand, particularly the N-O bond.

Bond/Angle
4-Cyanopyridine N-
oxide[2][3]

--INVALID-LINK--₂ --INVALID-LINK--₂

N-O (Å) 1.2997(15) 1.315(3) 1.321(4)

Metal-O (Å) - 2.081(2) 1.969(3)

C-C≡N (°) (avg) 178.9 178.6 179.1

The elongation of the N-O bond upon coordination to both cobalt and copper is indicative of the

donation of electron density from the N-oxide oxygen to the metal center, weakening the N-O

bond.
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Experimental Protocols
Detailed methodologies are crucial for the reproducibility of crystallographic studies. The

following sections outline the typical synthesis and X-ray diffraction protocols for 4-CNPO

complexes.

Synthesis of Co(4-CNPO)₂(H₂O)₄₂
A solution of 4-Cyanopyridine N-oxide in ethanol is added to an aqueous solution of Cobalt(II)

perchlorate hexahydrate. The mixture is stirred and then allowed to stand at room temperature.

Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of the

solvent over several days.

Synthesis of Cu(4-CNPO)₂(H₂O)₂₂
An ethanolic solution of 4-Cyanopyridine N-oxide is added to a stirred aqueous solution of

Copper(II) perchlorate hexahydrate. The resulting solution is gently warmed and then allowed

to cool to room temperature. Slow evaporation of the solvent yields single crystals suitable for

X-ray analysis.

Single-Crystal X-ray Diffraction Data Collection and
Structure Refinement
A suitable single crystal of the compound is mounted on a diffractometer. X-ray diffraction data

is collected at a controlled temperature (e.g., 295 K) using monochromatic radiation (e.g., Mo

Kα, λ = 0.71073 Å). The collected data is processed, and the structure is solved by direct

methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically

refined anisotropically, and hydrogen atoms are placed in calculated positions and refined

using a riding model.

Visualization of Experimental Workflow
The general workflow for the X-ray crystallographic analysis of 4-Cyanopyridine N-oxide
complexes is depicted below.
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Caption: General workflow for the synthesis and X-ray crystallographic analysis of 4-CNPO

complexes.

Conclusion
The comparative analysis of the X-ray crystallographic data reveals distinct structural changes

in 4-Cyanopyridine N-oxide upon coordination to different metal centers. The observed

elongation of the N-O bond is a key indicator of ligand-metal interaction. The provided data and

protocols serve as a valuable resource for researchers in the fields of coordination chemistry,

materials science, and drug development, aiding in the design and synthesis of new functional

molecules with tailored properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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